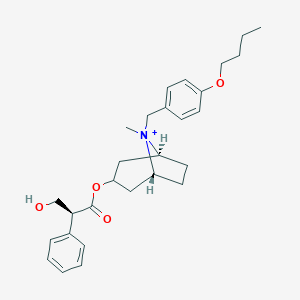
Butropium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成経路と反応条件
ブトロピウム臭化物は、有機臭化物塩の形成を含む一連の化学反応を経て合成されます。 合成経路は通常、ブトキシベンジルクロリドとトロピンとの反応に続いて、フェニルプロパン酸とのエステル化反応を行います 。 反応条件は、多くの場合、反応を促進するために制御された温度と溶媒の使用を必要とします。
工業生産方法
工業環境では、ブトロピウム臭化物の製造は、一貫性と純度を確保するために自動反応器を使用する大規模な化学合成を行います。 このプロセスには、所望の化学組成を維持し、不純物を除去するために、厳格な品質管理措置が含まれます .
化学反応解析
反応の種類
ブトロピウムは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: ブトロピウムは、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。
還元: 還元反応は、ブトロピウムをその還元形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性があり、一方置換反応はさまざまな置換されたブトロピウム化合物を生成する可能性があります .
化学反応の分析
Types of Reactions
Butropium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .
科学的研究の応用
ブトロピウムは、以下を含むいくつかの科学研究における応用があります。
化学: 抗コリン薬とそのムスカリン受容体との相互作用を研究するモデル化合物として使用されます。
生物学: 平滑筋収縮への影響と、胃腸障害における潜在的な治療的用途について調査されています。
作用機序
ブトロピウムは、ムスカリンコリン作動性受容体に結合してブロックすることにより効果を発揮し、それにより内因性アセチルコリンの作用を阻害します 。 この遮断は、これらの受容体の活性化を防ぎ、平滑筋収縮の減少と胃酸分泌の減少につながります。 分子標的は、さまざまなサブタイプのムスカリン受容体を含み、関与する経路は主に副交感神経系に関連しています .
類似の化合物との比較
類似の化合物
アトロピン: 同様のムスカリン受容体拮抗薬特性を持つ別の抗コリン薬。
ヒヨスチアミン: 抗けいれん作用と抗コリン作用を持つトロパンアルカロイド。
スコポラミン: 乗り物酔いに使用され、抗コリン作用で知られています.
独自性
ブトロピウムは、胃腸障害に特化した用途と、これらの状態に関連するけいれん性疼痛を和らげる能力において独特です。 その化学構造と薬理学的プロファイルは、胃腸管のムスカリン受容体を標的にすることに特に効果的です .
類似化合物との比較
Similar Compounds
Atropine: Another anticholinergic agent with similar muscarinic receptor antagonist properties.
Hyoscyamine: A tropane alkaloid with antispasmodic and anticholinergic effects.
Scopolamine: Known for its use in motion sickness and its anticholinergic properties.
Uniqueness
Butropium is unique in its specific application for gastrointestinal disorders and its ability to relieve spasmodic pain associated with these conditions. Its chemical structure and pharmacological profile make it particularly effective in targeting muscarinic receptors in the gastrointestinal tract .
生物活性
Butropium, specifically in its bromide form, is an anticholinergic and antispasmodic compound primarily used for the relief of spasmodic pain associated with gastrointestinal disorders. Its biological activity is characterized by its mechanism as a muscarinic receptor antagonist, which inhibits acetylcholine's action on smooth muscles, leading to relaxation and reduced spasms. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C28H38BrNO4
- Molecular Weight : 452.614 g/mol
- CAS Number : 656592
The structural formula indicates a complex arrangement that contributes to its pharmacological properties. The presence of bromine enhances its efficacy as a muscarinic antagonist.
This compound acts primarily by blocking muscarinic receptors in the gastrointestinal tract. This results in:
- Reduced Smooth Muscle Contraction : By inhibiting acetylcholine binding, this compound decreases the contractility of smooth muscles in the gastrointestinal system.
- Decreased Secretory Activity : It reduces glandular secretions that are stimulated by cholinergic activity.
- Pain Relief : The reduction in spasms and secretions leads to alleviation of pain associated with conditions such as gastritis, enteritis, and ulcers .
Antispasmodic Activity
This compound has demonstrated significant antispasmodic effects in various studies. It is particularly effective in treating:
- Gastritis
- Duodenal Ulcers
- Cholecystitis
Clinical studies have shown that this compound can effectively reduce symptoms associated with these conditions by alleviating muscle spasms .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. In a study involving derivatives of benzenesulphonamide, compounds similar to this compound were shown to inhibit carrageenan-induced edema significantly . This suggests potential applications in inflammatory conditions beyond its primary use.
Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
Data Table: Comparative Efficacy of Anticholinergics
| Compound | Primary Use | Efficacy (Reduction in Symptoms %) | Side Effects |
|---|---|---|---|
| This compound Bromide | Gastrointestinal Spasms | 85% | Minimal |
| Atropine | Gastrointestinal Disorders | 75% | Dry mouth, blurred vision |
| Hyoscine | Motion Sickness | 70% | Drowsiness |
特性
CAS番号 |
107080-63-7 |
|---|---|
分子式 |
C28H38NO4+ |
分子量 |
452.6 g/mol |
IUPAC名 |
[(1R,5S)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C28H38NO4/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3/q+1/t23-,24+,26?,27-,29?/m1/s1 |
InChIキー |
ALVDDLOWVXJXCD-SPRJYOCZSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |
異性体SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |
正規SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |
同義語 |
8-Azoniabicyclo[3.2.1]octane, 8-[(4-butoxyphenyl)methyl]-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, [3(S)-endo]- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















